molecular formula C13H13N3O B8394928 1-(Quinolin-6-yl)cyclopropanecarbohydrazide

1-(Quinolin-6-yl)cyclopropanecarbohydrazide

Cat. No. B8394928
M. Wt: 227.26 g/mol
InChI Key: WCSAMXQXUAOTJJ-UHFFFAOYSA-N
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Patent
US08507676B2

Procedure details

A solution of methyl 1-(quinolin-6-yl)cyclopropanecarboxylate (513 mg, 2.26 mmol) and hydrazine monohydrate (3.39 g, 67.7 mmol) in 5 mL of methanol was heated at reflux overnight. After cooling, solvent was removed in vacuo to afford the title compound (513 mg, 100%). LCMS (method A): [MH]+=228, tR=2.88 min.
Quantity
513 mg
Type
reactant
Reaction Step One
Quantity
3.39 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][C:7]([C:11]3([C:14]([O:16]C)=O)[CH2:13][CH2:12]3)=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.O.[NH2:19][NH2:20]>CO>[N:1]1[C:10]2[C:5](=[CH:6][C:7]([C:11]3([C:14]([NH:19][NH2:20])=[O:16])[CH2:13][CH2:12]3)=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
513 mg
Type
reactant
Smiles
N1=CC=CC2=CC(=CC=C12)C1(CC1)C(=O)OC
Name
Quantity
3.39 g
Type
reactant
Smiles
O.NN
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC2=CC(=CC=C12)C1(CC1)C(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 513 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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